molecular formula C13H19N B13303795 (Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine

(Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine

Katalognummer: B13303795
Molekulargewicht: 189.30 g/mol
InChI-Schlüssel: TXFGWWFWGIWTSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine is an organic compound with the molecular formula C13H19N and a molecular weight of 189.30 g/mol . This compound is characterized by the presence of a cyclopropylmethyl group and a 2,5-dimethylphenylmethyl group attached to an amine functional group. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine typically involves the reaction of cyclopropylmethyl bromide with 2,5-dimethylbenzylamine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

(Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may act as an agonist or antagonist, modulating the activity of its target. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (Cyclopropylmethyl)[(2,4-dimethylphenyl)methyl]amine: Similar structure with a different substitution pattern on the phenyl ring.

    (Cyclopropylmethyl)[(3,5-dimethylphenyl)methyl]amine: Another isomer with different positions of the methyl groups on the phenyl ring.

    (Cyclopropylmethyl)[(2,6-dimethylphenyl)methyl]amine: Similar compound with methyl groups at the 2 and 6 positions on the phenyl ring.

Uniqueness

(Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropylmethyl group adds to its distinctiveness, potentially affecting its interaction with molecular targets and its overall properties .

Eigenschaften

Molekularformel

C13H19N

Molekulargewicht

189.30 g/mol

IUPAC-Name

1-cyclopropyl-N-[(2,5-dimethylphenyl)methyl]methanamine

InChI

InChI=1S/C13H19N/c1-10-3-4-11(2)13(7-10)9-14-8-12-5-6-12/h3-4,7,12,14H,5-6,8-9H2,1-2H3

InChI-Schlüssel

TXFGWWFWGIWTSJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)CNCC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.